REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8]([CH:14]=[O:15])=[N:9]2)([O-:3])=[O:2].O1CCCC1.[BH4-].[Na+].O>CO>[OH:15][CH2:14][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[CH:13][C:4]=2[N+:1]([O-:3])=[O:2])[N:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=CC(=NC2=CC=C1)C=O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
523 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in a vacuum
|
Type
|
EXTRACTION
|
Details
|
water, the aqueous phase is extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried on sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the solvent is removed
|
Type
|
CUSTOM
|
Details
|
after purification on silica gel with hexane-ethyl acetate (0-100%), 390 mg (55% of theory) of the product
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
OCC1=NC2=CC=CC(=C2C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |